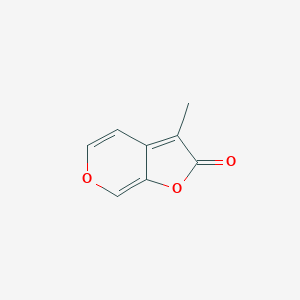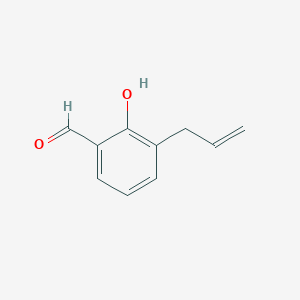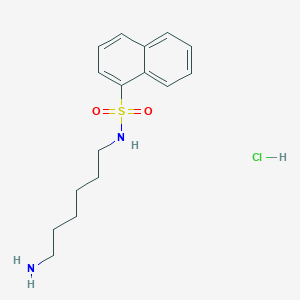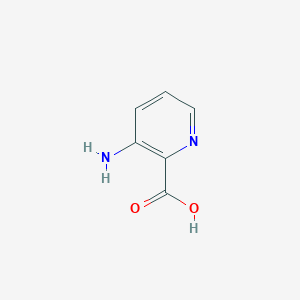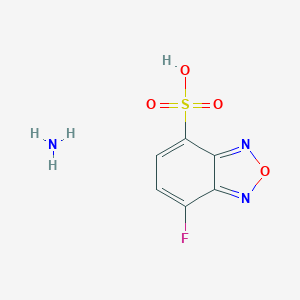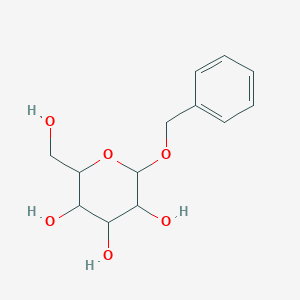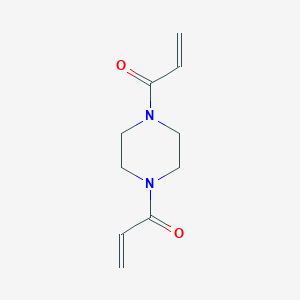
1,4-Diacryloylpiperazine
Overview
Description
1,4-Diacryloylpiperazine (1,4-DAP) is a synthetic compound that has been used in the synthesis of various pharmaceuticals, bioconjugates, and other compounds. 1,4-DAP has been studied extensively for its potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Synthesis Applications : 1,4-Diacryloylpiperazine derivatives have been used in synthesizing various compounds, including albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, which have potential applications in pharmaceutical synthesis (Gallina & Liberatori, 1974).
Polyurethane Foam Production : It serves as a suitable substitute catalyst for polyurethane foam production, improving in-mold flowability and curing times (Samarappuli & Liyanage, 2018).
Antituberculosis Activity : Certain 1,4-diarylpiperazines show promising antituberculosis activity and DNA binding affinity, making them attractive leads for drug development (Eynde et al., 2003).
Crystal Structure Analysis : Studies on the crystal structure of this compound complexes suggest potential applications in pharmaceuticals and nutraceuticals (Dega-Szafran et al., 2006).
Formation of Diketopiperazines : New methods for 1,4-diketopiperazine formation allow for the creation of various compounds with potential applications in drug development (Kaim et al., 2007).
Polymer Science : 1,4-Diaminopiperazine polymers and their metal chelates demonstrate improved properties like semiconductivity, strength, flexibility, and thermal stability (Chen & Williams, 1973).
Antileishmanial Agents : Piperazine-linked bisbenzamidines, including specific 1,4-bis derivatives, show potential as potent antileishmanial agents (Mayence et al., 2004).
HIV-1 Therapy : Bisheteroarylpiperazines, including U-90152, are effective in inhibiting HIV-1 replication and can be used in combination with other drugs for HIV-1 therapy (Dueweke et al., 1993; Chong et al., 1994).
Alzheimer's Disease Therapy : Naphthyl and coumarinyl biarylpiperazine derivatives exhibit in vitro inhibitory potency, offering a potential new therapy option for Alzheimer's disease (Garino et al., 2006).
Cancer Research : Certain compounds, like Compound 3a, show promise as anticancer drugs due to their DNA binding, topoisomerase I inhibitory effects, and cytotoxicity against various carcinoma cell lines (Baş et al., 2019).
Mechanism of Action
Target of Action
1,4-Diacryloylpiperazine (DAP) is primarily used as a crosslinker in polyacrylamide gels . Its primary targets are the acrylamide molecules in the gel. The role of DAP is to provide the gel with increased physical strength and improved separation and detection of proteins .
Mode of Action
DAP interacts with its targets (acrylamide molecules) through a process known as crosslinking. This involves the formation of covalent bonds between the acrylamide molecules, thereby creating a three-dimensional network of interconnected molecules. This interaction results in increased physical strength of the gel, allowing it to withstand the electrophoretic process without breaking or deforming .
Biochemical Pathways
The primary biochemical pathway involved in the action of DAP is the polymerization of acrylamide in the presence of a crosslinker. This process is initiated by free radicals, which are typically generated by the decomposition of a chemical initiator. The free radicals react with the acrylamide and DAP molecules, leading to the formation of a polyacrylamide gel. The crosslinking action of DAP results in a three-dimensional network structure within the gel, which affects the migration of proteins during electrophoresis .
Result of Action
The result of DAP’s action is the formation of a robust polyacrylamide gel with improved protein separation and detection capabilities. The crosslinked structure of the gel allows for the effective separation of proteins based on their size during electrophoresis. This makes DAP an essential reagent in various biochemical and molecular biology applications, including protein electrophoresis and DNA sequencing .
Action Environment
The action of DAP is influenced by several environmental factors. The pH and temperature of the polymerization reaction can affect the efficiency of crosslinking. Additionally, the concentration of DAP in the reaction mixture can influence the degree of crosslinking and, consequently, the physical properties of the resulting gel . Therefore, careful control of these environmental factors is crucial for optimal gel formation and performance.
Biochemical Analysis
Biochemical Properties
Its role as a crosslinker in polyacrylamide gels suggests that it may interact with proteins and other biomolecules to form a network structure, enhancing the physical strength of the gel .
Temporal Effects in Laboratory Settings
Its use in polyacrylamide gels suggests that it may have good stability and long-lasting effects on protein separation and detection .
properties
IUPAC Name |
1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERHJBPPDGHCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212834 | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6342-17-2 | |
| Record name | 1,4-Bis(acryloyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacrylylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-diacryloylpiperazine contribute to the properties of the resulting polymers?
A1: this compound possesses two acryloyl groups, making it a bifunctional monomer. [] These groups can react with amines or alcohols, leading to the formation of amide or ester linkages, respectively. This bifunctionality allows this compound to act as a crosslinker, contributing to the formation of polymeric networks. The resulting poly(amido-amine)s and poly(ester-amine)s exhibit polyelectrolyte behavior, suggesting the presence of charged groups within the polymer structure. [] This behavior is likely influenced by the piperazine ring incorporated into the polymer backbone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
